molecular formula C9H17NO2 B8621555 ethyl 5-methylpiperidine-3-carboxylate

ethyl 5-methylpiperidine-3-carboxylate

Cat. No.: B8621555
M. Wt: 171.24 g/mol
InChI Key: WWAAFWNXIATGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 5-methylpiperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-methyl-3-piperidinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of ethyl 5-methyl-3-piperidinecarboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be used to facilitate the hydrogenation steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl 5-methylpiperidine-3-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: This compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-3-piperidinecarboxylate
  • Ethyl 3-piperidinecarboxylate
  • Ethyl 4-oxo-1-piperidinecarboxylate

Uniqueness

ethyl 5-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other piperidine derivatives may not be suitable .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 5-methylpiperidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

WWAAFWNXIATGST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CNC1)C

Origin of Product

United States

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